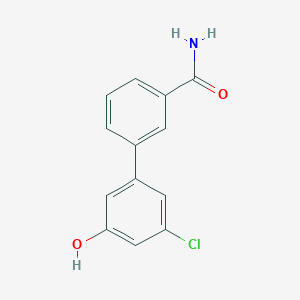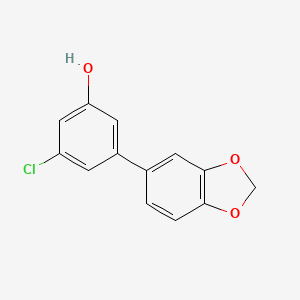
5-(4-Carboxyphenyl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Carboxyphenyl)-3-chlorophenol (5-CP-3-CP), also known as 5-chloro-4-carboxy-phenol, is a synthetic compound with a molecular weight of 203.55 g/mol. It is a white crystalline solid with a melting point of 109-111 °C and a boiling point of 303 °C. 5-CP-3-CP is a highly soluble compound in water, alcohol, and other organic solvents. It is used in a wide variety of applications in the laboratory and in industry, including as a reagent in organic synthesis, as a catalyst, as an antioxidant, and as an anti-corrosive agent.
Mecanismo De Acción
The mechanism of action of 5-CP-3-CP is not completely understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals, which are highly reactive molecules that can cause damage to cells and tissues. It is also believed that the compound may act as an anti-corrosive agent by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CP-3-CP are not fully understood. However, it is believed that the compound may have anti-inflammatory and anti-microbial effects. It has also been suggested that the compound may have anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-CP-3-CP in laboratory experiments include its availability, low cost, and ease of use. The compound is widely available and can be easily synthesized from readily available chemicals. It is also relatively inexpensive and can be used in a variety of laboratory applications. However, the compound is not very stable and can degrade over time.
Direcciones Futuras
The potential future applications of 5-CP-3-CP are numerous. It could be used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It could also be used as an antioxidant and anti-corrosive agent in industrial applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, it could be used as a catalyst in the synthesis of other compounds, such as dyes and pigments.
Métodos De Síntesis
The synthesis of 5-CP-3-CP is achieved through a two-step process. The first step involves the reaction of 4-chlorophenol and sodium nitrite in the presence of acetic acid. The second step involves the reaction of the resulting 4-chloro-3-nitrophenol with sodium hydroxide and acetic acid. The final product is a white crystalline solid with a melting point of 109-111 °C and a boiling point of 303 °C.
Aplicaciones Científicas De Investigación
5-CP-3-CP has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst, as an antioxidant, and as an anti-corrosive agent. It has been used to synthesize a number of organic compounds, including 4-chloro-3-nitrophenol and 4-chloro-3-hydroxybenzoic acid. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of a variety of pharmaceuticals.
Propiedades
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDVALZCNWCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685961 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxyphenyl)-3-chlorophenol | |
CAS RN |
1262000-71-4 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














